molecular formula C12H15NO6S B13165506 (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13165506
M. Wt: 301.32 g/mol
InChI Key: YBWUYYVFHIGKPL-KCJUWKMLSA-N
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Description

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group, a methoxybenzenesulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a selective hydroxylation reaction using reagents such as osmium tetroxide or a similar oxidizing agent.

    Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxybenzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The methoxybenzenesulfonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.

    (2S,4R)-4-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinecarboxylic acid: Similar functional groups but different substitution pattern.

Uniqueness

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15NO6S

Molecular Weight

301.32 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16)/t8-,11+/m1/s1

InChI Key

YBWUYYVFHIGKPL-KCJUWKMLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O

Origin of Product

United States

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